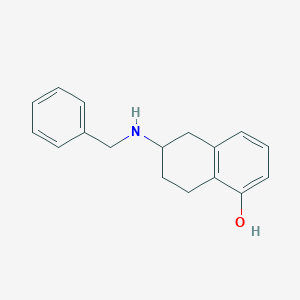
2-(Benzylamino)tetralin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylamino)tetralin-5-ol is a chemical compound that belongs to the class of tetralin derivatives. . The compound this compound is characterized by the presence of a benzylamino group attached to the tetralin ring system, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylamino)tetralin-5-ol can be achieved through various synthetic routes. One common method involves the treatment of 2-(2-vinylphenyl)acetaldehydes or 3-(2-vinylphenyl)propanals with boron trifluoride etherate (BF3·Et2O), resulting in an intramolecular Prins reaction. This reaction forms intermediary benzyl carbenium ions, which are then trapped by electron-rich aromatics via Friedel–Crafts alkylation . This cascade Prins/Friedel–Crafts cyclization protocol provides an efficient pathway to synthesize this compound derivatives.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzylamino)tetralin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Benzylamino)tetralin-5-ol has a wide range of scientific research applications, including:
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)tetralin-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. The benzylamino group plays a crucial role in modulating the compound’s biological activity by influencing its binding affinity and selectivity towards target molecules .
Comparison with Similar Compounds
Tetralin (1,2,3,4-tetrahydronaphthalene): A hydrocarbon with a similar tetralin ring structure.
1,2,3,4-Tetrahydroisoquinoline: A compound with a similar heterocyclic scaffold and diverse biological activities.
Uniqueness: 2-(Benzylamino)tetralin-5-ol is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for therapeutic applications compared to other tetralin derivatives.
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
6-(benzylamino)-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C17H19NO/c19-17-8-4-7-14-11-15(9-10-16(14)17)18-12-13-5-2-1-3-6-13/h1-8,15,18-19H,9-12H2 |
InChI Key |
MICQCAYAHFBNRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1NCC3=CC=CC=C3)C=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















